Due to its functional groups, (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) can act as a versatile building block in organic synthesis. The presence of the tosylate group (p-toluenesulfonate) makes it a good leaving group, facilitating reactions like nucleophilic substitution to introduce new functionalities into organic molecules. Research articles have explored its use in the synthesis of complex carbohydrates [].
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a chemical compound with the molecular formula C₁₁H₁₄O₄S and a molecular weight of approximately 242.29 g/mol. It is characterized by the presence of a butene moiety with two hydroxyl groups and a p-toluenesulfonate group, which confers unique reactivity and solubility properties. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and proteomics research .
These reactions highlight its utility as an intermediate in the synthesis of more complex molecules .
While specific biological activities of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of butene diols are known to have antimicrobial and anti-inflammatory activities. The p-toluenesulfonate moiety may enhance solubility and bioavailability, potentially leading to interesting pharmacological effects .
The synthesis of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) can be achieved through several methods:
text(S)-3-butene-1,2-diol + p-toluenesulfonyl chloride → (S)-3-butene-1,2-diol-1-(p-toluenesulfonate)
(S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is primarily utilized in:
Interaction studies involving (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) focus on its reactivity with nucleophiles and its role in forming stable complexes with proteins or other biomolecules. These studies are crucial for understanding how this compound might behave in biological systems or during synthetic processes .
Similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | C₁₁H₁₄O₄S | Enantiomeric form; different biological activity |
3-Hydroxybutanoic acid | C₄H₈O₃ | Lacks the sulfonate group; different reactivity |
4-Toluenesulfonic acid | C₇H₈O₃S | Simple sulfonic acid; used as an acid catalyst |
(S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is unique due to its specific stereochemistry and functional groups that allow for versatile synthetic applications while maintaining distinct biological interactions compared to its analogs .
Irritant